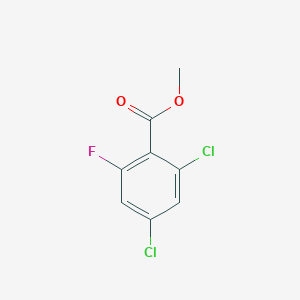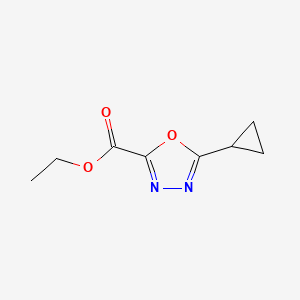
Desthiobiotin-PEG3-Azide
描述
Desthiobiotin-PEG3-Azide is a compound that consists of desthiobiotin, a modified form of biotin, attached to a polyethylene glycol spacer via a three-unit ethylene glycol linker. Additionally, an azide group is attached to the desthiobiotin moiety. This compound is commonly used in bioconjugation chemistry and click chemistry reactions .
作用机制
Target of Action
Desthiobiotin-PEG3-Azide, also known as Desthiobiotin-TEGAzide or N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide, primarily targets streptavidin . Streptavidin is a tetrameric protein that binds biotin and its analogs with high affinity. Desthiobiotin, a single-ring, sulfur-free analog of biotin, binds to streptavidin with nearly equal specificity but less affinity than biotin .
Mode of Action
This compound interacts with its target, streptavidin, through a process known as competitive displacement . This compound can be used in pull-down experiments with biological samples, where it helps to minimize co-purification of endogenous biotinylated molecules . These molecules remain bound to streptavidin upon elution of the target protein complexes with free biotin .
Result of Action
The primary result of this compound’s action is the elution of desthiobiotinylated proteins from streptavidin affinity resin . This is particularly useful in pull-down experiments, where it helps to minimize co-purification of endogenous biotinylated molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of -20°C to maintain its stability.
生化分析
Biochemical Properties
Desthiobiotin-PEG3-Azide interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with streptavidin, a protein that binds biotin with high affinity . The nature of this interaction is based on competitive displacement with free biotin . This property makes this compound particularly useful in pull-down experiments with biological samples .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with biotin-binding proteins like streptavidin
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with streptavidin. It binds to streptavidin with less affinity than biotin, allowing desthiobiotinylated proteins to be eluted readily and specifically from streptavidin affinity resin using mild conditions based on competitive displacement with free biotin .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide, dimethylformamide, or methanol, and the reactions are carried out at low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production of Desthiobiotin-PEG3-Azide involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography. The compound is then stored under inert gas at low temperatures to prevent degradation .
化学反应分析
Types of Reactions
Desthiobiotin-PEG3-Azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly chemoselective and does not interfere with other functional groups present in biological samples .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and alkyne-functionalized molecules. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from the reactions involving this compound are triazole-linked bioconjugates. These products are highly stable and can be used for various applications in biological research .
科学研究应用
Desthiobiotin-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of bioconjugates and other complex molecules
Biology: It is employed in the labeling and detection of biomolecules, as well as in pull-down experiments for the purification of proteins
Medicine: It is used in the development of diagnostic tools and targeted drug delivery systems
Industry: It is utilized in the production of biocompatible materials and in various biotechnological applications
相似化合物的比较
Similar Compounds
Azide-PEG3-Biotin: Similar to Desthiobiotin-PEG3-Azide but contains biotin instead of desthiobiotin
Azide-PEG4-NHS Ester: Contains a longer polyethylene glycol spacer and an N-hydroxysuccinimide ester group.
Azide-Fluor 488: A fluorescent azide compound used for labeling and detection.
Uniqueness
This compound is unique due to its ability to bind to streptavidin with nearly equal specificity but less affinity than biotin. This allows for easy elution of desthiobiotinylated proteins from streptavidin affinity resin using mild conditions, minimizing co-purification of endogenous biotinylated molecules .
属性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVKRRASYKCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)



![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)


![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)

